molecular formula C18H19NO3 B13493779 Benzyl N-(4-oxo-4-phenylbutan-2-YL)carbamate CAS No. 425420-89-9

Benzyl N-(4-oxo-4-phenylbutan-2-YL)carbamate

Cat. No.: B13493779
CAS No.: 425420-89-9
M. Wt: 297.3 g/mol
InChI Key: UJCLQNBTFJZUJY-UHFFFAOYSA-N
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Description

Benzyl N-(4-oxo-4-phenylbutan-2-yl)carbamate is a carbamate derivative characterized by a 4-oxo-4-phenylbutan-2-yl backbone linked to a benzyl carbamate group. This structure combines a ketone group at the 4-position of the butan-2-yl chain with a phenyl substituent, enhancing steric and electronic complexity. The compound is synthesized via ultrasound-assisted methods, which improve reaction efficiency and yield compared to conventional techniques . Key spectroscopic features include distinctive IR carbonyl stretches (~1720 cm⁻¹) and NMR signals for the phenyl and carbamate groups . Its structural uniqueness positions it as a candidate for pharmaceutical intermediates or enzyme inhibitors, particularly due to the phenyl group’s influence on lipophilicity and binding interactions .

Properties

CAS No.

425420-89-9

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

benzyl N-(4-oxo-4-phenylbutan-2-yl)carbamate

InChI

InChI=1S/C18H19NO3/c1-14(12-17(20)16-10-6-3-7-11-16)19-18(21)22-13-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,19,21)

InChI Key

UJCLQNBTFJZUJY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Friedel–Crafts Acylation to Form Aromatic Ketone

  • Reagents: Benzene or substituted benzene, 4-oxobutanoyl chloride (or equivalent acyl chloride), aluminum chloride (AlCl3) as Lewis acid catalyst.
  • Conditions: The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperature to control regioselectivity and yield.
  • Mechanism: Electrophilic aromatic substitution whereby the acyl chloride forms an acylium ion intermediate that attacks the aromatic ring, yielding 4-oxo-4-phenylbutan-2-one.

Bromination of Aromatic Ketone

  • Reagents: Elemental bromine (Br2) in dichloromethane.
  • Conditions: Controlled temperature, typically 0–25 °C, to avoid polybromination.
  • Outcome: Selective α-bromination at the carbon adjacent to the ketone carbonyl, generating 2-bromo-4-oxo-4-phenylbutan-2-one derivative.

Ammonolysis of Brominated Ketone

  • Reagents: Ammonia or ammonium hydroxide solution.
  • Conditions: Reaction under mild heating to facilitate nucleophilic substitution of bromine by an amino group.
  • Notes: This step converts the α-bromo ketone into the corresponding amino ketone intermediate.

Carbamate Formation via Reaction with Benzyl Chloroformate

  • Reagents: Benzyl chloroformate (Cbz-Cl), base such as potassium carbonate or triethylamine to neutralize HCl byproduct.
  • Conditions: Reaction in an aprotic solvent such as dichloromethane at 0–25 °C.
  • Mechanism: The free amine attacks the chloroformate carbonyl carbon, displacing chloride and forming the carbamate linkage.

Purification

  • Final products are purified by column chromatography using mixtures of ethyl acetate and hexane as eluents to achieve high purity.
  • Crystallization from ethanol or other solvents is employed to obtain solid carbamate with defined melting points.

Experimental Data and Reaction Yields

Step Reagents & Conditions Product Yield (%) Notes
Friedel–Crafts Acylation AlCl3, CH2Cl2, 0–25 °C 70–85 High regioselectivity, mild conditions
Bromination Br2, CH2Cl2, 0–25 °C 80–90 Selective α-bromination
Ammonolysis NH3 (aq), mild heating 75–85 Efficient substitution
Carbamate Formation Benzyl chloroformate, base, CH2Cl2, 0–25 °C 65–80 Requires careful pH control
Purification (chromatography) Ethyl acetate/hexane mixture High purity (>95%)

Yields and conditions are adapted from analogous benzene-based carbamate syntheses reported in peer-reviewed journals.

Alternative and Advanced Methods

Oxidative Cross-Coupling Approach

A more recent method involves the nBu4NI-catalyzed oxidative cross-coupling of carbon dioxide, amines, and aryl ketones to access O-β-oxoalkyl carbamates directly. This method offers a one-pot synthesis under milder conditions with fewer steps, potentially applicable for Benzyl N-(4-oxo-4-phenylbutan-2-yl)carbamate.

  • Catalyst: Tetrabutylammonium iodide (nBu4NI).
  • Oxidant: Molecular oxygen or other mild oxidants.
  • Advantages: Avoids halogenation and ammonolysis steps; greener and more atom-economical.

Analytical Characterization

The synthesized this compound is characterized by:

Summary Table of Preparation Methods

Method Step Description Reagents/Conditions Yield Range (%) Reference
1. Friedel–Crafts Acylation Formation of aromatic ketone intermediate AlCl3, CH2Cl2, 0–25 °C 70–85
2. Bromination α-Bromination of ketone Br2, CH2Cl2, 0–25 °C 80–90
3. Ammonolysis Substitution of bromine with amine NH3 (aq), mild heating 75–85
4. Carbamate Formation Reaction with benzyl chloroformate Benzyl chloroformate, base, CH2Cl2 65–80
5. Oxidative Cross-Coupling (Alternative) One-pot synthesis from ketones, amines, CO2 nBu4NI catalyst, oxidant, mild conditions Variable

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl N-(4-oxo-4-phenylbutan-2-YL)carbamate is a compound belonging to the carbamate class of organic compounds. It has a benzyl group attached to a carbamate functional group, which is further linked to a 4-oxo-4-phenylbutan-2-yl moiety. This compound has potential biological activities and applications, particularly in medicinal and agricultural chemistry.

Scientific Research Applications

Medicinal Chemistry

  • AChE/BChE Inhibitors: this compound can serve as a lead compound for developing new inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibiting these enzymes is relevant to treating neurodegenerative diseases like Alzheimer's disease . Studies suggest that modifications to the aromatic ring can significantly influence the potency of similar compounds against AChE and BChE, indicating that this compound may possess similar inhibitory properties.
  • Drug Design: Interaction studies involving this compound focus on its binding affinity with target enzymes like AChE and BChE. Techniques such as molecular docking simulations and kinetic assays are employed to evaluate the effectiveness of the compound in inhibiting enzyme activity. Structural modifications can enhance or diminish binding affinity, which emphasizes the importance of structure-function relationships in drug design.
  • Carbamate-like drugs: Carbamate-like drugs can increase acetylcholine (ACh) levels and are considered a mainstay in contemporary pharmacotherapy for Alzheimer’s disease (AD) through the inhibition of cholinesterases (ChEs) .

Agricultural Chemistry

  • Pesticides: Derivatives of this compound may serve as pesticides.

Comparable Compounds and Biological Activity

Compound NameStructureBiological ActivityUniqueness
Benzyl CarbamateC9H11NO2Moderate AChE inhibitionSimpler structure
Phenyl CarbamateC8H9NO2Low AChE inhibitionLacks bulky substituents
4-MethylcarbamateC9H11NO2Variable activity against cholinesterasesMethyl substitution affects potency
Naphthalene CarbamateC12H11NO3Higher potency against BChEContains naphthalene ring

Mechanism of Action

The mechanism of action of Benzyl N-(4-oxo-4-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets. In enzyme inhibition studies, the compound binds to the active site of the enzyme, preventing the substrate from accessing the active site. This results in the inhibition of enzyme activity. The molecular targets include enzymes such as acetylcholinesterase and butyrylcholinesterase. The pathways involved in its mechanism of action include the formation of a stable carbamate-enzyme complex, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Data Tables

Table 1: Reaction Efficiency Comparison (Ultrasound vs. Conventional Methods)
Entry Conventional Time (h) Conventional Yield (%) Ultrasound Time (h) Ultrasound Yield (%)
6a 8.00 70 2.00 88
6b 6.00 65 2.00 82

Biological Activity

Benzyl N-(4-oxo-4-phenylbutan-2-YL)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H17NO3
  • Molecular Weight : 273.31 g/mol
  • CAS Number : Not specified in the available literature.

The compound exhibits biological activity through several mechanisms, primarily involving enzyme inhibition and interaction with various biological targets. The specific pathways affected by this compound include:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which may be linked to its therapeutic effects.
  • Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Anticancer Properties

Research has suggested that this compound may have anticancer potential. A study demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)18Apoptosis and necrosis

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

  • Study on Anticancer Effects : A recent study published in a peer-reviewed journal highlighted the anticancer effects of this compound on MCF-7 cells. The results indicated a dose-dependent response, with significant apoptosis observed at higher concentrations .
  • Antimicrobial Evaluation : In another study, the compound was tested against a panel of pathogenic bacteria. The results showed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound's anticancer activity might be mediated through the modulation of key signaling pathways involved in cell survival and proliferation .

Q & A

Q. Example Workflow :

Reproduce Synthesis : Confirm structure via 1^1H/13^{13}C NMR and HRMS.

Validate Assay Conditions : Include positive/negative controls (e.g., known enzyme inhibitors).

Cross-Correlate Data : Use meta-analysis to identify outliers linked to solvent or purity variables .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR (CDCl₃) identifies carbamate NH (δ 5.2–5.5 ppm) and aromatic protons (δ 7.2–7.5 ppm). 13^{13}C NMR confirms carbonyl (C=O, δ 170–175 ppm) .
  • Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., C₁₈H₁₉NO₃: 297.1365) to validate molecular formula .
  • IR Spectroscopy : Stretch frequencies for C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups .

Q. Example Crystallographic Data :

ParameterValue
Space GroupP2₁/c
R-factor0.042
Resolution0.84 Å

Basic: How can researchers assess the compound’s purity and stability under storage conditions?

Methodological Answer:

  • Stability Studies :
    • Accelerated Degradation : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis products (e.g., free amine) .
    • Light Sensitivity : UV-vis spectroscopy tracks degradation under UV light (λ = 254 nm) .
  • Purity Metrics :
    • HPLC : Use C18 columns (ACN/H₂O gradient) with retention time consistency (±0.1 min) .
    • Karl Fischer Titration : Moisture content <0.5% ensures hydrolytic stability .

Advanced: What computational and experimental strategies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • SAR Workflow :
    • Derivatization : Modify phenyl or carbamate groups (e.g., electron-withdrawing substituents) to test bioactivity shifts .
    • Docking Studies (AutoDock Vina) : Predict binding modes to target enzymes (e.g., kinases) using PDB structures .
    • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent effects on binding affinity .

Q. Case Study :

  • Substituent | IC₅₀ (μM) | Target
    -H (Parent) | 12.3 | Kinase A
    -NO₂ | 5.7 | Kinase A
    -OCH₃ | 18.9 | Kinase A

Advanced: How do solvent polarity and pH affect the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Solvent Effects :
    • Polar Aprotic (DMF) : Stabilize transition states, accelerating substitution (k = 0.45 min⁻¹) .
    • Nonpolar (Toluene) : Reduce byproduct formation but slow reaction rates (k = 0.12 min⁻¹) .
  • pH Optimization :
    • Basic (pH 8–9) : Deprotonate nucleophiles (e.g., amines) for efficient acyl transfer .
    • Acidic (pH < 5) : Risk carbamate hydrolysis; monitor via in situ IR .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzyl chloroformate) .
  • Waste Disposal : Quench reaction mixtures with 10% NaHCO₃ before aqueous disposal .

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